Cas no 648449-50-7 (3-Methyl-1-benzofuran-5-carbaldehyde)

3-Methyl-1-benzofuran-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Benzofurancarboxaldehyde, 3-methyl-
- 3-methyl-1-benzofuran-5-carbaldehyde
- 3-methylbenzofuran-5-carbaldehyde
- 5-Benzofurancarboxaldehyde, 3-methyl- (9CI)
- FT-0719194
- 3-Methyl-benzofuran-5-carbaldehyde
- DTXSID80665419
- SCHEMBL2883176
- AKOS022714993
- 5-Benzofurancarboxaldehyde,3-methyl-(9ci)
- VKQWVARSTPOLED-UHFFFAOYSA-N
- 648449-50-7
- 3-Methyl-1-benzofuran-5-carbaldehyde
-
- インチ: InChI=1S/C10H8O2/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-6H,1H3
- InChIKey: VKQWVARSTPOLED-UHFFFAOYSA-N
- ほほえんだ: CC1=COC2=C1C=C(C=C2)C=O
計算された属性
- せいみつぶんしりょう: 160.05244
- どういたいしつりょう: 160.052429494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- PSA: 30.21
3-Methyl-1-benzofuran-5-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M233441-100mg |
3-Methyl-1-benzofuran-5-carbaldehyde |
648449-50-7 | 100mg |
$ 230.00 | 2022-06-04 | ||
TRC | M233441-500mg |
3-Methyl-1-benzofuran-5-carbaldehyde |
648449-50-7 | 500mg |
$ 910.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739917-1g |
3-Methylbenzofuran-5-carbaldehyde |
648449-50-7 | 98% | 1g |
¥8106.00 | 2024-05-05 | |
TRC | M233441-1g |
3-Methyl-1-benzofuran-5-carbaldehyde |
648449-50-7 | 1g |
$ 1385.00 | 2022-06-04 |
3-Methyl-1-benzofuran-5-carbaldehyde 関連文献
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
3-Methyl-1-benzofuran-5-carbaldehydeに関する追加情報
Introduction to 3-Methyl-1-benzofuran-5-carbaldehyde (CAS No: 648449-50-7) and Its Emerging Applications in Chemical Biology
3-Methyl-1-benzofuran-5-carbaldehyde, identified by the chemical abstracts service number 648449-50-7, is a structurally intriguing heterocyclic aldehyde that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the benzofuran family, a class of molecules known for their diverse biological activities and synthetic utility. The presence of a formyl group at the 5-position and a methyl substituent at the 3-position imparts unique reactivity and functional properties, making it a valuable scaffold for the development of novel bioactive molecules.
The benzofuran core is a privileged structure in medicinal chemistry, frequently employed in the design of drugs targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. The aldehyde functionality, in particular, serves as a versatile handle for further chemical modification, enabling the synthesis of more complex derivatives with tailored biological properties. Recent advances in synthetic methodologies have enhanced the accessibility of 3-Methyl-1-benzofuran-5-carbaldehyde, facilitating its exploration in both academic and industrial research settings.
In recent years, 3-Methyl-1-benzofuran-5-carbaldehyde has been investigated for its potential role as an intermediate in the synthesis of pharmacologically active compounds. For instance, studies have demonstrated its utility in generating novel benzofuran-based inhibitors of enzymes implicated in metabolic disorders. The compound’s ability to undergo condensation reactions with nucleophiles has been leveraged to produce Schiff bases and other heterocyclic derivatives with enhanced binding affinity to biological targets. These derivatives have shown promise in preclinical studies as modulators of key signaling pathways involved in disease progression.
Moreover, the structural features of 3-Methyl-1-benzofuran-5-carbaldehyde have made it a candidate for exploring new synthetic pathways that could lead to more efficient and sustainable drug development processes. Researchers have utilized this compound as a building block in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, to construct complex molecular architectures. Such transformations have opened up new avenues for creating structurally diverse libraries of compounds for high-throughput screening.
The pharmacological profile of 3-Methyl-1-benzofuran-5-carbaldehyde has been further elucidated through computational modeling and experimental validations. Molecular docking studies have revealed its potential interaction with proteins involved in cancer cell proliferation and apoptosis. Notably, derivatives derived from this scaffold have exhibited inhibitory effects on kinases and other enzymes overexpressed in tumor cells, suggesting their therapeutic potential. These findings align with broader trends in oncology research, where benzofuran derivatives are being increasingly recognized for their ability to disrupt aberrant signaling networks.
Beyond oncology, 3-Methyl-1-benzofuran-5-carbaldehyde has been explored for its anti-inflammatory properties. The benzofuran moiety is known to modulate inflammatory responses by interacting with nuclear factor kappa B (NF-κB) pathways. Preclinical data indicate that certain derivatives of this compound can attenuate pro-inflammatory cytokine production, offering a potential therapeutic strategy for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The aldehyde group also provides opportunities for further derivatization to enhance bioavailability and target specificity.
The synthesis of 3-Methyl-1-benzofuran-5-carbaldehyde itself has seen significant refinements, particularly in terms of yield optimization and scalability. Modern catalytic systems have enabled more efficient production processes, reducing waste generation and improving cost-effectiveness. These advancements are crucial for translating laboratory discoveries into viable pharmaceutical candidates, where economic feasibility is often a determining factor in drug development pipelines.
Recent research has also highlighted the role of 3-Methyl-1-benzofuran-5-carbaldehyde in probing enzyme mechanisms through transition state analogs. By designing analogs based on this scaffold, scientists have gained insights into the catalytic processes of enzymes such as cytochrome P450 monooxygenases, which are pivotal in drug metabolism. Such studies not only contribute to our understanding of biochemical pathways but also aid in the rational design of enzyme inhibitors with improved pharmacokinetic profiles.
The versatility of 3-Methyl-1-benzofuran-5-carbaldehyde extends to its application as a chiral building block in asymmetric synthesis. Enantioselective modifications at the methyl substituent or other positions within the benzofuran ring have yielded enantiomerically pure compounds with enhanced biological activity. These enantiomerically enriched derivatives are particularly valuable in drug development, where stereochemistry often dictates efficacy and safety.
In conclusion,3-Methyl-1-benzofuran-5-carbaldehyde (CAS No: 648449-50-7) represents a compelling example of how structural diversity can drive innovation in chemical biology and pharmaceutical science. Its unique combination of reactivity and functional groups makes it an indispensable tool for synthetic chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound, its significance is expected to grow further, solidifying its place as a cornerstone molecule in modern drug discovery efforts.
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